molecular formula C7H5IO3 B1302134 5-Hydroxy-2-iodobenzoic acid CAS No. 57772-57-3

5-Hydroxy-2-iodobenzoic acid

Cat. No.: B1302134
CAS No.: 57772-57-3
M. Wt: 264.02 g/mol
InChI Key: QTYOSOIAZLKAGU-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodobenzoic acid, also known as 2-hydroxy-5-iodobenzoic acid, is a chemical compound with the molecular formula C7H5IO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a hydroxyl group and the hydrogen atom at the 5-position is replaced by an iodine atom. This compound is used as a reagent in various organic chemical reactions, particularly in the synthesis of pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hydroxy-2-iodobenzoic acid can be synthesized through the iodination of salicylic acid. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-hydroxy-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and iodine functional groups. These groups allow the compound to undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-iodobenzoic acid is unique due to the presence of both hydroxyl and iodine functional groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical compounds .

Properties

IUPAC Name

5-hydroxy-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYOSOIAZLKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361264
Record name 5-Hydroxy-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57772-57-3
Record name 5-Hydroxy-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Suspension of 2-amino-5-hydroxybenzoic acid (5.0 g, 32.7 mmol) in deionized water (100 mL) was mixed with 60 mL of concentrated sulfuric acid, which was added dropwise, resulting in a clear solution, which was held at 4° C. overnight, yielding suspension of white crystals. The suspension, while still cold, was mixed with 20 mL of an aqueous solution of sodium nitrite (2.4 g, 34.8 mmol). The resulting yellow-orange solution was mixed with 20 mL of an aqueous solution of potassium iodide (7.4 g, 44.6 mmol), which was added dropwise. The resulting mixture, dark-brown in color, was kept at 90° C. for 1 h and then was kept at 4° C. overnight affording dark red to brown crystals, which were filtered off and redissolved in 100 mL of deionized boiling water. Activated charcoal (7 g) was added to the hot solution, which was held at 90° C. for 1 h. The slurry, while hot, was filtered off using filter paper (retention, 10 μm) and the supernatant was kept at 4° C. resulting in faintly orange crystals, which were filtered off and dried in a desiccator at r.t. C7H5IO3, found (calc): C, 31.51 (31.84); H, 2.14 (1.91); I, 47.31 (48.07). 1H NMR (400 MHz, DMSO-d6): δ 5.1 (s, 1H, OH), 6.81, 7.38, 7.71 (H3, H5, H2, 1H each, in aromatic ring), 11 (s, 1 H, COOH). Yield, 3.2 g (37 mol %).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: How is 5-hydroxy-2-iodobenzoic acid used to create catalytic materials?

A1: The research paper describes a method where this compound is modified to incorporate it into polymer structures, ultimately forming catalytic materials.

Q2: What catalytic properties do these IBX-modified materials possess?

A2: The IBX-modified poly(vinyl alcohol) and microcrystalline cellulose particles demonstrated the ability to hydrolyze diisopropyl fluorophosphate (DFP), a compound structurally similar to nerve agents like sarin and soman []. This hydrolysis reaction is important for the detoxification of these dangerous chemical warfare agents. The study also mentions the accelerated degradation of chlorpyrifos, a pesticide, in the presence of these IBX-modified materials, highlighting their potential in environmental remediation [].

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